Product packaging for Bromamphenicol(Cat. No.:CAS No. 16803-75-1)

Bromamphenicol

Numéro de catalogue: B103682
Numéro CAS: 16803-75-1
Poids moléculaire: 412.03 g/mol
Clé InChI: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromamphenicol is a synthetic antibiotic compound intended for research applications in molecular and microbiology. As an analog of chloramphenicol, it is believed to function as a bacteriostatic agent by binding to the 50S subunit of the bacterial ribosome. This binding action inhibits peptidyl transferase activity, effectively blocking peptide bond formation and preventing protein synthesis . In a research setting, this compound is a valuable tool for studying antibiotic resistance mechanisms and bacterial protein synthesis. Its primary laboratory applications include use as a selective agent in bacterial cell culture for the maintenance of plasmids carrying resistance markers, and in experiments designed to investigate the growth inhibition of a wide range of Gram-positive and Gram-negative bacteria . Researchers can utilize this compound to explore context-dependent inhibitory mechanisms on the ribosome, an area of growing scientific interest . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Br2N2O5 B103682 Bromamphenicol CAS No. 16803-75-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromamphenicol on Ribosomal Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which bromamphenicol, a member of the phenicol class of antibiotics, inhibits bacterial protein synthesis. The content herein details the antibiotic's interaction with the 50S ribosomal subunit, its impact on the peptidyl transferase center, and the experimental methodologies used to elucidate these interactions. Quantitative binding and inhibition data are presented for chloramphenicol, a closely related and extensively studied analog, which serves as a reliable proxy for understanding the action of this compound.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. The primary site of action is the 50S ribosomal subunit , where it binds to the peptidyl transferase center (PTC) .[1][2][3] By occupying this critical site, this compound sterically hinders the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site of the ribosome.[2] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the newly arrived amino acid on the A-site tRNA, thereby stalling protein elongation.[1][2]

X-ray crystallography studies of chloramphenicol in complex with the 70S ribosome have revealed that the drug binds in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4] The nitrobenzyl group of chloramphenicol engages in π-stacking interactions with these bases, effectively blocking the A-site.[2][4] While primarily viewed as an inhibitor of peptide bond formation, some evidence suggests that chloramphenicol and its analogs can also interfere with the passage of the nascent polypeptide chain through the ribosomal exit tunnel.[5]

Recent studies have also indicated that the inhibitory action of chloramphenicol can be context-specific, with the efficiency of translation arrest being influenced by the amino acid sequence of the nascent peptide. For instance, the presence of alanine, serine, or threonine in the penultimate position of the growing polypeptide chain can enhance the stalling effect of the antibiotic.[6]

Furthermore, beyond its direct impact on translation, chloramphenicol has been shown to interfere with the maturation of the 50S ribosomal subunit itself. This interference appears to occur through both direct binding to ribosomal precursors and indirect effects on the balance of ribosomal proteins.[6]

Signaling Pathway of Inhibition

The following diagram illustrates the key steps in the mechanism of action of this compound at the ribosomal level.

Bromamphenicol_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC 30S_Subunit 30S Subunit A_Site A-Site PTC->A_Site P_Site P-Site PTC->P_Site E_Site E-Site PTC->E_Site Inhibition Inhibition PTC->Inhibition Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation Correct Positioning P_Site->Peptide_Bond_Formation This compound This compound This compound->PTC Binds to PTC aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-Site Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation Blocks

Caption: Mechanism of this compound action on the ribosome.

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes key quantitative data for chloramphenicol binding to bacterial ribosomes and its inhibitory activity. This data is derived from various experimental techniques as cited.

ParameterValueOrganism/SystemMethodReference
Dissociation Constant (Kd)
Apparent Kd (BODIPY-CAM)3.5 ± 0.9 µME. coli 70SFluorescence Anisotropy[2]
Apparent Kd (BODIPY-ERY comp.)2.8 ± 0.5 µME. coli 70SCompetition Binding Assay[3][4]
Kd (from [14C]-CHL)2.3 µME. coli 70SDirect Radiolabel Binding[3]
Kd12 µMD. radiodurans 50SX-ray Crystallography[5]
Inhibition Constant (Ki)
Ki (Monoiodoamphenicol)7.5 x 10^4 M^-1 (K)E. coli 70SAffinity Labeling[7]
IC50
IC50 (Growth Inhibition)Dependent on growth rateE. coli MG1655Growth Inhibition Curves[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound and its analogs with the ribosome.

Ribosome Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the binding affinity of a compound by measuring its ability to displace a fluorescently labeled ligand from the ribosome.

Workflow Diagram:

Ribosome_Binding_Assay Start Start Prepare_Ribosomes Prepare 70S Ribosomes (e.g., from E. coli) Start->Prepare_Ribosomes Prepare_Probe Prepare Fluorescent Probe (e.g., BODIPY-ERY) Start->Prepare_Probe Prepare_Competitor Prepare Serial Dilutions of this compound Start->Prepare_Competitor Incubate_Ribosome_Probe Incubate Ribosomes with Fluorescent Probe Prepare_Ribosomes->Incubate_Ribosome_Probe Prepare_Probe->Incubate_Ribosome_Probe Add_Competitor Add this compound Dilutions Prepare_Competitor->Add_Competitor Incubate_Ribosome_Probe->Add_Competitor Incubate_to_Equilibrium Incubate to Reach Equilibrium Add_Competitor->Incubate_to_Equilibrium Measure_FP Measure Fluorescence Polarization/Anisotropy Incubate_to_Equilibrium->Measure_FP Analyze_Data Analyze Data and Calculate Kd/IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a ribosome competition binding assay.

Methodology:

  • Preparation of Reagents:

    • Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

    • Prepare a stock solution of a fluorescently labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin).

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, and 0.05% Tween-20.[2]

  • Binding Reaction:

    • In a microplate, incubate a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM BODIPY-ERY) for 30 minutes at 25°C to allow complex formation.[4]

    • Add the various concentrations of this compound to the ribosome-probe complex.

    • Incubate the mixture for a sufficient time (e.g., 2 hours) to reach equilibrium.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization or anisotropy of each sample using a suitable plate reader.

    • As the concentration of this compound increases, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Plot the change in fluorescence polarization against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the dissociation constant (Kd) of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.

Methodology:

  • System Preparation:

    • Utilize a commercially available in vitro transcription-translation system (e.g., PURExpress) reconstituted from purified E. coli components.[9]

    • The system should contain all necessary components for transcription and translation, including ribosomes, tRNAs, amino acids, and energy sources.

    • Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[9]

  • Inhibition Assay:

    • Assemble the in vitro translation reactions according to the manufacturer's protocol.

    • Add varying concentrations of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor (e.g., puromycin).

    • Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 2 hours) to allow for protein synthesis.[9]

  • Detection and Analysis:

    • Quantify the amount of reporter protein synthesized in each reaction. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence.[10] For GFP, measure the fluorescence.

    • Plot the reporter signal as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Puromycin Reaction Assay

The puromycin reaction is a classic method to specifically assess the activity of the peptidyl transferase center. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination of translation.

Methodology:

  • Preparation of Ribosomal Complexes:

    • Prepare 70S ribosomes programmed with a suitable mRNA and carrying a radiolabeled peptidyl-tRNA (e.g., N-acetyl-[¹⁴C]-Phe-tRNA) in the P-site.

  • Inhibition and Reaction:

    • Pre-incubate the ribosomal complexes with varying concentrations of this compound.

    • Initiate the reaction by adding a saturating concentration of puromycin.

    • Allow the reaction to proceed for a short time.

  • Analysis:

    • Stop the reaction and extract the peptidyl-puromycin product.

    • Quantify the amount of radiolabeled peptidyl-puromycin formed using scintillation counting.

    • The inhibition of the puromycin reaction by this compound provides a direct measure of its effect on the peptidyl transferase activity.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding event sterically occludes the A-site, preventing the accommodation of aminoacyl-tRNAs and thereby halting peptide bond formation. The mechanism of action has been extensively characterized through a combination of structural biology, biochemical assays, and kinetic studies, primarily using its close analog, chloramphenicol. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working on the development of new antibiotics targeting the bacterial ribosome. Further investigation into the context-dependent effects of this compound and its interactions with ribosomal precursors may unveil new avenues for the design of more effective and specific antibacterial agents.

References

The Synthesis and Discovery of Bromamphenicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromamphenicol is a synthetic analog of the broad-spectrum antibiotic Chloramphenicol, characterized by the substitution of the dichloroacetyl moiety with a dibromoacetyl group. First reported in the mid-20th century, it functions through the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. While exhibiting weaker antibiotic activity compared to its chlorinated counterpart, the study of this compound has contributed to the understanding of structure-activity relationships within the phenicol class of antibiotics and their interaction with the ribosomal peptidyl transferase center. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data related to this compound.

Discovery and Background

The discovery of this compound is intrinsically linked to the development of Chloramphenicol. Chloramphenicol was first isolated in 1947 from the soil bacterium Streptomyces venezuelae and was the first broad-spectrum antibiotic to be discovered.[1][2] Its chemical structure was elucidated and it was first synthesized by 1949.[2] Following this, extensive research was conducted to create analogs to explore and improve its antibacterial properties and understand its mechanism of action.

This compound emerged from this research as a semi-synthetic derivative, first reported in 1950.[3] It was created by replacing the dichloroacetamide side chain of Chloramphenicol with a dibromoacetamide group.[3] This modification was part of a broader investigation into the structure-activity relationships (SAR) of the acetamide binding region on the bacterial ribosome.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource(s)
Formal Name [R-(R,R)]-2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide[4]
CAS Number 17371-30-1[4]
Molecular Formula C₁₁H₁₂Br₂N₂O₅[4]
Molecular Weight 412.0 g/mol [4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[4]
UV max 273 nm[4]
Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on its molecular structure, the expected spectroscopic features can be predicted. Characterization would typically be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H-NMR: The proton NMR spectrum is expected to be similar to that of Chloramphenicol, showing signals for the aromatic protons of the p-nitrophenyl group, the methine and methylene protons of the propanediol backbone, and the amide proton. The key difference would be the chemical shift of the proton on the carbon bearing the dibromo group, which would likely be influenced by the electronegativity of the bromine atoms.

  • ¹³C-NMR: The carbon spectrum would show distinct peaks for the carbons in the p-nitrophenyl ring, the propanediol chain, and the dibromoacetyl group. The carbon of the CBr₂ group would be a key diagnostic signal.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak around 3300-3500 cm⁻¹), the amide N-H bond (around 3250 cm⁻¹), the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹), and the nitro (-NO₂) group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Br stretches would appear in the fingerprint region (typically below 700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (412.0 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak pattern.

Synthesis of this compound

This compound is synthesized via the acylation of the key intermediate, D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, which is also the precursor for Chloramphenicol. The synthesis involves replacing the standard dichloroacetylation step with a dibromoacetylation reaction.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Conditions Precursor D-(-)-threo-2-amino-1- (4-nitrophenyl)-1,3-propanediol Acylation Acylation Reaction Reagent Dibromoacetylating Agent (e.g., Dibromoacetyl chloride) Solvent Anhydrous Solvent (e.g., Ethyl Acetate, THF) Base Base (e.g., Triethylamine) Product This compound Acylation->Product Work-up & Purification

Caption: Final acylation step in the synthesis of this compound.

Experimental Protocol: Dibromoacetylation (Representative)

This protocol describes a plausible method for the final synthesis step based on standard organic chemistry procedures for the acylation of amines.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 equivalent) in an anhydrous solvent such as ethyl acetate or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of dibromoacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Biological Activity and Mechanism of Action

Mechanism of Action

Similar to Chloramphenicol, this compound is a bacteriostatic agent that inhibits protein synthesis in bacteria.[5] Its primary target is the 50S subunit of the bacterial ribosome.

  • Binding: this compound binds to the 50S ribosomal subunit, specifically interfering with the activity of the peptidyl transferase center.[5]

  • Inhibition: This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[5][6]

  • Result: The inhibition of protein synthesis ultimately stops bacterial growth and replication.[5]

In addition to its ribosomal activity, this compound has been shown to bind to the major adhesin subunit DraE from uropathogenic E. coli.[4][7]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S Subunit 30S Subunit PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes This compound This compound This compound->PTC Binds to This compound->PeptideBond Blocks ProteinElongation Protein Chain Elongation PeptideBond->ProteinElongation Inhibition Inhibition of Protein Synthesis

Caption: Inhibition of protein synthesis by this compound at the 50S ribosomal subunit.

Quantitative Biological Data

This compound has been shown to inhibit protein and DNA synthesis in various systems. It is generally considered to have weaker antibiotic activity than Chloramphenicol.[3]

AssaySystemConcentration% InhibitionSource(s)
Protein Synthesis Rat Liver Mitochondria93 µM90.6%[4][7]
Protein Synthesis E. coli93 µM98.8%[4][7]
DNA Synthesis Human Lymphoblastoid Cells1 mM83%[4][7]

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a generalized methodology for assessing the inhibitory activity of compounds like this compound on bacterial protein synthesis using a cell-free system.

  • System Preparation: Prepare an S30 cell-free extract from a suitable bacterial strain, such as E. coli. This extract contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Reaction Mixture: For each reaction in a microplate well, prepare a master mix containing the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine), and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

  • Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO, ensuring the final DMSO concentration is non-inhibitory, e.g., <1%) to the reaction wells. Include a positive control (a known inhibitor like Chloramphenicol) and a negative control (vehicle only).

  • Incubation: Incubate the reaction plate at 37 °C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Measurement: Stop the reaction and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce protein synthesis by 50%).

Conclusion

This compound serves as a classic example of early antibiotic analog development. As the dibrominated derivative of Chloramphenicol, its synthesis and study have provided valuable insights into the molecular interactions required for the inhibition of the bacterial ribosome. While its own clinical utility is limited due to weaker activity, the comparative data generated from this compound and other analogs helped to define the critical structural features of the phenicol class, paving the way for the development of newer-generation antibiotics like thiamphenicol and florfenicol. The methodologies for its synthesis and biological evaluation remain relevant for contemporary drug discovery efforts targeting bacterial protein synthesis.

References

Physicochemical Properties of Bromamphenicol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the known physicochemical properties of Bromamphenicol, a semisynthetic analog of chloramphenicol. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on this compound's chemical and physical characteristics, outlines detailed experimental protocols for their determination, and visualizes its mechanism of action.

Introduction

This compound, a derivative of chloramphenicol, is a synthetic compound with antibacterial properties.[1] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby interfering with the activity of peptidyl transferase.[1] Understanding the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent, influencing its formulation, delivery, and pharmacokinetic profile.

Chemical and Physical Properties

This compound presents as a white solid and is known to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Structure See Figure 1[2]
Molecular Formula C₁₁H₁₂Br₂N₂O₅[3]
Molecular Weight 412.0 g/mol [3]
CAS Number 16803-75-1[3]
Appearance White solid[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[3]
Melting Point Not explicitly reported in the literature.
pKa Not explicitly reported in the literature.
LogP Not explicitly reported in the literature.

Figure 1: Chemical Structure of this compound

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method [4]

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The apparatus should allow for controlled heating and clear observation of the sample.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Data Analysis: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1 °C).[4]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_analysis Analysis start Finely powder the This compound sample pack Pack into a capillary tube start->pack place Place capillary in melting point apparatus pack->place heat Heat slowly (1-2 °C/min) place->heat observe Observe for melting heat->observe record_t1 Record T1: First liquid appears observe->record_t1 record_t2 Record T2: Completely liquid record_t1->record_t2 report Report melting point as range T1 - T2 record_t2->report

Figure 2: Workflow for Melting Point Determination

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration [5][6]

  • Sample Preparation: A solution of this compound of a known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.[5]

  • Apparatus: A calibrated pH meter with a combination glass electrode and a precise automated titrator or a burette are required. The titration vessel is usually jacketed to maintain a constant temperature.

  • Procedure:

    • The this compound solution is placed in the titration vessel and stirred continuously.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

    • The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a key determinant of a drug's ability to cross cell membranes.

Methodology: OECD 107 Shake-Flask Method [7][8][9]

  • Sample Preparation:

    • n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

    • A stock solution of this compound is prepared in either pre-saturated n-octanol or pre-saturated water.

  • Procedure:

    • A known volume of the stock solution is added to a known volume of the other pre-saturated solvent in a suitable vessel. The volume ratio of the two phases is chosen based on the expected logP.

    • The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.[9]

  • Analysis:

    • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. This mechanism is analogous to that of chloramphenicol.

The process begins with the entry of this compound into the bacterial cell. It then binds to the 50S subunit of the bacterial ribosome. This binding event sterically hinders the action of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during translation. The inhibition of peptide bond formation ultimately halts protein elongation, leading to the cessation of bacterial growth and replication.

Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit pt_center Peptidyl Transferase Center ribosome->pt_center part of This compound This compound entry Enters Cell This compound->entry binding Binds to 50S Subunit entry->binding binding->ribosome inhibition Inhibition of Peptidyl Transferase binding->inhibition halt Protein Synthesis Halted inhibition->halt bacteriostatic Bacteriostatic Effect halt->bacteriostatic

Figure 3: Mechanism of Action of this compound

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standard protocols for the experimental determination of its key properties. While data on its melting point, pKa, and logP are not explicitly available in the current literature, the outlined methodologies provide a clear path for researchers to obtain this critical information. A thorough understanding of these properties is essential for the continued investigation and potential development of this compound as a therapeutic agent.

References

Solubility Profile of Bromamphenicol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of bromamphenicol, a synthetic antibiotic derived from chloramphenicol. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.

Executive Summary

This compound, a dibrominated derivative of chloramphenicol, is an antibiotic that inhibits bacterial protein synthesis. Understanding its solubility in various laboratory solvents is critical for a range of applications, from in vitro assays to formulation development. This guide summarizes the known qualitative solubility of this compound and provides quantitative data for the closely related compound, chloramphenicol, as a reference. Furthermore, it outlines standard experimental protocols for determining drug solubility and provides visual representations of its mechanism of action and a typical solubility screening workflow.

Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several organic solvents. For comparative purposes, the well-documented solubility of chloramphenicol is provided.

Table 1: Solubility of this compound and Chloramphenicol in Various Solvents

CompoundSolventSolubility
This compound MethanolSoluble[1]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Chloramphenicol Water2.5 mg/mL (Slightly Soluble)[2][3]
Ethanol50 mg/mL[2]
MethanolVery Soluble
AcetoneVery Soluble
Ethyl AcetateVery Soluble
DMSO65 mg/mL (201.15 mM)[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two common methods employed in pharmaceutical research are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5][6]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10-20 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to each well containing the DMSO-dissolved compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy after filtration.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is often used in later stages of drug development for formulation and preclinical studies.[7][8]

Methodology:

  • Addition of Excess Compound: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.

Visualizing Key Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like its parent compound chloramphenicol, exerts its antibiotic effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of peptide bonds.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit Binds to A-site This compound This compound This compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition Peptide_Bond_Formation Peptide Bond Formation Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Inhibition->Peptide_Bond_Formation Prevents

Caption: Inhibition of Bacterial Protein Synthesis by this compound.

Experimental Workflow: Kinetic Solubility Screening

The following diagram illustrates a typical workflow for high-throughput kinetic solubility screening of drug candidates like this compound.

Kinetic_Solubility_Workflow Start Start: Compound Library (in DMSO) Dispense_Compound Dispense Compound into 96-well Plate Start->Dispense_Compound Add_Buffer Add Aqueous Buffer (e.g., PBS) to each well Dispense_Compound->Add_Buffer Incubate Incubate with Shaking (e.g., 1-2 hours at 25°C) Add_Buffer->Incubate Measure_Turbidity Measure Turbidity (Nephelometry) Incubate->Measure_Turbidity Data_Analysis Data Analysis: Determine Precipitation Point Measure_Turbidity->Data_Analysis End End: Kinetic Solubility Value (µM) Data_Analysis->End

References

Bromamphenicol: A Technical Deep Dive into a Chloramphenicol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947, marked a significant milestone in the treatment of bacterial infections.[1] Its potent bacteriostatic action, achieved by inhibiting protein synthesis, made it a valuable therapeutic agent. However, its clinical use has been curtailed by concerns over serious side effects, most notably aplastic anemia.[2] This has driven research into derivatives that might retain the antibacterial efficacy while exhibiting an improved safety profile. One such derivative is Bromamphenicol, a synthetic analog where the dichloroacetyl moiety of chloramphenicol is replaced by a dibromoacetyl group.

This technical guide provides a comprehensive overview of this compound as a derivative of Chloramphenicol, focusing on its core chemical and biological characteristics. Drawing on available literature, this document summarizes its mechanism of action, and compares its known properties to its parent compound. This guide also outlines detailed experimental protocols relevant to the study of such antibiotic derivatives and employs visualizations to illustrate key concepts and workflows.

Core Compound Characteristics

While extensive quantitative data for this compound is scarce in publicly available literature, its structural relationship to Chloramphenicol allows for inferred properties and highlights areas for future research.

PropertyChloramphenicolThis compoundReference
Chemical Formula C₁₁H₁₂Cl₂N₂O₅C₁₁H₁₂Br₂N₂O₅[3]
Molecular Weight 323.13 g/mol 412.03 g/mol [3]
Mechanism of Action Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and thus protein synthesis.Binds to the 50S ribosomal subunit, interfering with peptidyl transferase activity and inhibiting protein synthesis.[1][3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Chloramphenicol and this compound exert their antibacterial effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.[1][3] Specifically, they bind to the 50S ribosomal subunit. This binding action physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids. By inhibiting this crucial step, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase Contains 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase Delivers Amino Acid Polypeptide Growing Polypeptide Chain Peptidyl_Transferase->Polypeptide Forms Peptide Bond This compound This compound/ Chloramphenicol This compound->Peptidyl_Transferase Binds & Inhibits G Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Antibiotic in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

In-Vitro Efficacy of Bromamphenicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in-vitro efficacy data for Bromamphenicol, a derivative of the broad-spectrum antibiotic Chloramphenicol. While specific quantitative data on the antibacterial spectrum of this compound is limited in publicly accessible literature, this document synthesizes the known information regarding its mechanism of action, details established experimental protocols for assessing the in-vitro efficacy of Chloramphenicol analogues, and presents the available data on this compound's inhibitory activity. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying key areas for future investigation.

Introduction

This compound is a synthetic analogue of Chloramphenicol, a well-established antibiotic that functions by inhibiting bacterial protein synthesis.[1] Like its parent compound, this compound's mechanism of action involves binding to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase step of protein elongation.[1] Despite its early synthesis and structural similarity to Chloramphenicol, comprehensive in-vitro efficacy studies detailing its antibacterial spectrum through metrics such as Minimum Inhibitory Concentrations (MICs) are not widely reported. This guide collates the available information to provide a technical overview for the scientific community.

Mechanism of Action

This compound, following the established mechanism of Chloramphenicol, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding action physically obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond and halting protein synthesis.

cluster_ribosome Bacterial 70S Ribosome cluster_50S Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site (Aminoacyl) Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation Blocks substrate binding P_site P-site (Peptidyl) E_site E-site (Exit) This compound This compound This compound->A_site Binds to A-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Attempts to bind Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Figure 1: Mechanism of this compound's inhibitory action on bacterial protein synthesis.

Quantitative Data on In-Vitro Efficacy

Organism/System Assay Concentration Inhibition
Escherichia coli B (cell-free system)Protein Synthesis93 µM98.8%

Table 1: Summary of available quantitative in-vitro efficacy data for this compound.

This single data point indicates a high level of activity against the protein synthesis machinery of E. coli, suggesting that this compound is a potent inhibitor. However, the lack of comprehensive MIC data prevents a full characterization of its antibacterial spectrum and potency in comparison to Chloramphenicol and other antibiotics.

Experimental Protocols for In-Vitro Efficacy Testing

The following are detailed, generalized protocols for determining the in-vitro efficacy of Chloramphenicol and its analogues, such as this compound. These methods are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

  • Spectrophotometer or turbidity meter

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

A Prepare serial dilutions of this compound in a 96-well plate C Dilute inoculum and add to wells A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Methodological & Application

Application Notes and Protocol for Bromamphenicol Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of a Bromamphenicol stock solution, intended for use in research and drug development applications. This compound, a derivative of chloramphenicol, is a valuable tool in studying bacterial protein synthesis and other cellular processes.[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of a stable stock solution for experimental use. Included are the chemical and physical properties of this compound, a detailed step-by-step preparation protocol, storage recommendations, and a visual workflow diagram.

Introduction

This compound is a semi-synthetic analog of chloramphenicol where the dichloroacetamide group is replaced by a dibromoacetamide group.[2][3] It is known to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step.[1] This activity makes it a compound of interest in microbiology, cell biology, and drug discovery. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies. This protocol outlines a standardized procedure to ensure the quality and consistency of the this compound stock solution.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₂Br₂N₂O₅[1][3][4]
Molecular Weight 412.03 g/mol [1][4][5]
Appearance White solid[3]
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO[3][5]
Storage (Powder) -20°C[3][5]
Storage (in Solvent) -80°C for up to 1 year[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a commonly used concentration for in vitro assays.

Materials
  • This compound powder (purity >95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Dispose of all waste according to institutional guidelines.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming on the powder and in the solvent.

  • Weigh this compound: In a chemical fume hood, carefully weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Calculation:

      • Molecular Weight (MW) of this compound = 412.03 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW

      • Mass (m) = 0.010 mol/L x 0.001 L x 412.03 g/mol = 0.00412 g = 4.12 mg

    • Accurately weigh 4.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to one year.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Bromamphenicol_Stock_Preparation cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Equilibrate Reagents weigh Weigh 4.12 mg This compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Conclusion

This protocol provides a detailed and standardized method for the preparation of a this compound stock solution, which is essential for obtaining reliable and reproducible experimental results. By following these guidelines, researchers can confidently prepare a stable and accurately concentrated solution for their studies.

References

Application Notes and Protocols for Bromamphenicol in Bacterial Selection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromamphenicol is an analog of chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1] Due to this property, this compound is a valuable tool in molecular biology for the selection of bacteria that have been successfully transformed with a plasmid containing a corresponding resistance gene. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound for bacterial selection in culture.

Mechanism of Action

This compound functions by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase step of peptide bond formation.[1][2][3][4] This action prevents the elongation of the polypeptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.[2] While it effectively targets bacterial ribosomes, it has a lower affinity for the 60S ribosomal subunit in mammalian cells, providing a degree of selectivity.[2]

cluster_bacterium Bacterial Cell This compound This compound 50S_Subunit 50S Ribosomal Subunit This compound->50S_Subunit This compound->Inhibition Peptidyl_Transferase Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase->Protein_Synthesis Catalyzes Inhibition->Peptidyl_Transferase

Caption: Mechanism of this compound action.

Bacterial Resistance to this compound

Bacterial resistance to this compound, similar to chloramphenicol, is primarily conferred by enzymatic inactivation. The most common mechanism involves the enzyme chloramphenicol acetyltransferase (CAT), which is encoded by the cat gene.[2] This enzyme acetylates the drug, rendering it unable to bind to the ribosome.[2] Other resistance mechanisms include the expression of efflux pumps that actively remove the antibiotic from the cell and, less commonly, mutations in the ribosomal binding site.[2][5][6] Plasmids used in molecular cloning often carry the cat gene as a selectable marker, allowing for the selection of transformed bacteria on media containing this compound.[7]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Typical Working Concentration 10-50 µg/mL[8] (based on chloramphenicol)
Stock Solution Concentration 25-50 mg/mL in ethanol[8][9] (based on chloramphenicol)
Storage of Stock Solution -20°C, protected from light[10]
Solubility Soluble in ethanol
Stability in Aqueous Solution Stable at pH 2-7 at room temperature.

Note: Data is primarily based on its parent compound, chloramphenicol, due to limited specific data on this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Dissolving: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of this compound-Containing Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled water

  • Autoclavable bottle or flask

  • Sterile petri dishes

  • This compound stock solution

  • Water bath

Procedure:

  • Prepare LB Agar: Prepare the LB agar according to the manufacturer's instructions. For example, to make 1 liter, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.

  • Autoclave: Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • Cooling: After autoclaving, cool the molten agar in a 50-60°C water bath. This is crucial to prevent the degradation of the heat-sensitive antibiotic.

  • Add Antibiotic: Once the agar has cooled, add the this compound stock solution to the desired final concentration (e.g., add 1 mL of a 25 mg/mL stock to 1 L of agar for a final concentration of 25 µg/mL).

  • Mix and Pour: Gently swirl the bottle to mix the antibiotic evenly. Avoid creating air bubbles. Pour approximately 20-25 mL of the agar into each sterile petri dish.

  • Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C, protected from light.

A Prepare LB Agar B Autoclave at 121°C A->B C Cool to 50-60°C B->C D Add this compound C->D E Mix Gently D->E F Pour Plates E->F G Solidify and Store F->G

Caption: Workflow for preparing selective agar plates.

Protocol 3: Bacterial Selection in Liquid Culture

Materials:

  • Sterile Luria-Bertani (LB) broth

  • Sterile culture tubes or flasks

  • This compound stock solution

  • Bacterial colony from a fresh plate

  • Sterile pipette tips or inoculation loop

  • Shaking incubator

Procedure:

  • Prepare Culture Medium: In a sterile culture tube or flask, add the desired volume of LB broth.

  • Add Antibiotic: Add the this compound stock solution to the LB broth to achieve the desired final working concentration (e.g., add 1 µL of a 25 mg/mL stock to 1 mL of LB for a 25 µg/mL final concentration).

  • Inoculation: Using a sterile pipette tip or inoculation loop, pick a single, well-isolated bacterial colony from a freshly streaked plate and inoculate the liquid culture.

  • Incubation: Incubate the culture at 37°C for 12-18 hours with vigorous shaking (e.g., 200-250 rpm).

A Prepare Liquid LB Medium B Add this compound A->B C Inoculate with a Single Colony B->C D Incubate at 37°C with Shaking C->D E Harvest Culture D->E

Caption: Workflow for bacterial selection in liquid culture.

Protocol 4: Determination of Minimal Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] It is essential for determining the appropriate working concentration for a specific bacterial strain.

Materials:

  • Sterile 96-well microtiter plate

  • Sterile LB broth

  • This compound stock solution

  • Overnight bacterial culture

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh LB broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: In the first column of the 96-well plate, add a starting concentration of this compound (e.g., 100 µg/mL). Perform a two-fold serial dilution across the plate by transferring half the volume to the next well containing fresh media.

  • Inoculate Plate: Add an equal volume of the diluted bacterial culture to each well. Include a positive control (bacteria, no antibiotic) and a negative control (media, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of this compound in a 96-well Plate B->C D Incubate at 37°C for 16-20h C->D E Observe for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination.

References

Application Note: A Proposed HPLC-MS/MS Method for the Detection of Bromamphenicol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Bromamphenicol. As a structural analog of Chloramphenicol, this compound is of interest in various research and development contexts. While specific, validated application notes for this compound are not widely published, a robust analytical method can be adapted from the extensive, well-established methodologies for Chloramphenicol detection in complex matrices.[1][2][3][4][5]

This protocol leverages the common principles of sample preparation, chromatographic separation, and mass spectrometric detection used for Chloramphenicol.[6][7][8] The key adaptations for this compound, particularly the mass spectrometry parameters, are detailed below. This guide serves as a starting point for method development and requires full validation according to institutional and regulatory standards.

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard is recommended to ensure accuracy and precision.[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are protocols adapted from common food and biological sample analysis for Chloramphenicol, which are suitable starting points for this compound.[1][2][3]

Protocol 1: Liquid-Liquid Extraction (LLE) for Honey, Milk, Urine, or Plasma

  • Sample Weighing: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

  • Internal Standard: Spike the sample with an appropriate amount of internal standard (e.g., this compound-d5, if available, or a suitable structural analog).

  • Extraction: Add 10 mL of ethyl acetate or acetonitrile and homogenize for 1-2 minutes.[1][2] For milk samples, protein precipitation can be achieved by adding acetonitrile at a 1.5:1 ratio (v/v Acetonitrile:Milk).[9]

  • Salting Out (Optional): Add 1 g of sodium chloride to improve phase separation.[1][2]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[1][2]

  • Solvent Collection: Transfer the upper organic layer (ethyl acetate/acetonitrile) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.[2]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) and vortex to dissolve.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tissue)

For more complex matrices requiring additional cleanup, an SPE step following LLE is recommended.

  • Initial Extraction: Follow steps 1-7 from the LLE protocol above.

  • Reconstitution for SPE: Reconstitute the residue in 5 mL of water or a suitable loading buffer.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove polar interferences.

  • Elution: Elute the target analyte with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase, as described in LLE steps 7-8.

Workflow for Sample Preparation (LLE)

G cluster_prep Sample Preparation sample 1. Homogenized Sample (1-5g) spike 2. Spike with Internal Standard sample->spike extract 3. Add Extraction Solvent (e.g., Ethyl Acetate) spike->extract centrifuge 4. Homogenize & Centrifuge extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Filter & Inject into HPLC reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

HPLC-MS/MS Analysis

Instrumentation
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Proposed HPLC Conditions

The following conditions are based on typical methods for Chloramphenicol and should be optimized for this compound.[2][4]

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 50-100 mm length, 2.1 mm i.d., <3 µm particle size)
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Gradient Elution Start at 10-15% B, ramp to 90-95% B over 3-5 min, hold, and re-equilibrate.
Run Time 5 - 8 minutes
Proposed Mass Spectrometry Conditions

MS parameters must be optimized by infusing a standard solution of this compound. The values below are typical starting points. Negative ion mode is recommended, analogous to Chloramphenicol analysis.[2][4][5]

ParameterRecommended Value
Ionization Mode ESI Negative
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C
Nebulizer Gas Nitrogen, 35 - 60 psi
Curtain Gas Nitrogen, 30 - 40 psi
Collision Gas Argon or Nitrogen
MRM Transitions for this compound

The key difference from Chloramphenicol methods lies in the mass-to-charge ratios (m/z) used. Based on the structure of a hypothetical this compound (where the nitro group of Chloramphenicol is replaced by bromine), the following precursor and product ions are proposed. These must be confirmed experimentally.

  • Molecular Weight (C₁₁H₁₂BrCl₂NO₃): ~357.93 g/mol (using ⁷⁹Br, ³⁵Cl)

  • Precursor Ion [M-H]⁻: m/z 357 (Isotopic pattern will show contributions from ⁸¹Br and ³⁷Cl)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound357To be determinedTo be determinedOptimize (-15 to -30)
Internal Std.Dependent on ISTo be determinedTo be determinedOptimize

Note: Product ions for this compound would likely result from fragmentation patterns similar to Chloramphenicol, such as the loss of the dichloroacetic acid moiety or cleavage of the propanediol side chain. Experimental determination is critical.

Data Analysis and Quantitation

  • Calibration Curve: Prepare a series of calibration standards in a blank matrix extract, ranging from approximately 0.05 µg/kg to 10 µg/kg.[3][9]

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor (e.g., 1/x) is typically used.

  • Validation: The method should be validated according to relevant guidelines (e.g., EU Commission Decision 2002/657/EC or FDA guidelines) for parameters including linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[3][9]

Overall Analytical Workflow

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (LLE or SPE) LC_Separation HPLC Separation (C18 Column) SamplePrep->LC_Separation Inject Extract MS_Ionization Ionization (ESI Negative) LC_Separation->MS_Ionization Elute Analyte MS_Detection MS/MS Detection (Triple Quadrupole - MRM) MS_Ionization->MS_Detection Select Precursor Ion DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis Monitor Product Ions

Caption: HPLC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific HPLC-MS/MS method for the detection of this compound. By adapting established protocols for the closely related compound Chloramphenicol, researchers can significantly streamline the method development process.[1][3][5] Critical steps include the experimental optimization of mass spectrometry parameters (precursor/product ions and collision energies) and full method validation to ensure reliable and accurate quantification in the desired sample matrix.

References

Application Notes and Protocols for the Quantification of Bromamphenicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamphenicol is a semi-synthetic analog of chloramphenicol, characterized by the substitution of the dichloroacetamide moiety with a dibromoacetamide group.[1] Like its predecessor, this compound is understood to exert its antibacterial effects by inhibiting protein synthesis in bacteria.[1] This is achieved through its binding to the 50S ribosomal subunit, which ultimately prevents the formation of peptide bonds.[1][2] The development of robust and reliable analytical methods for the quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The provided protocols are based on well-established methods for the analogous compound, Chloramphenicol, and should be validated for specific matrices and analytical instrumentation.

Mechanism of Action: Inhibition of Protein Synthesis

This compound inhibits bacterial protein synthesis by binding to the A-site of the peptidyl transferase center on the 50S ribosomal subunit. This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting polypeptide chain elongation.[2] Studies have indicated that this compound's main crosslinking site is the ribosomal protein L2.[3][4]

G cluster_ribosome Bacterial Ribosome (70S) cluster_50S Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation Prevents P_Site P-Site This compound This compound This compound->A_Site Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding Blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of this compound Action.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of this compound in pharmaceutical formulations.

Experimental Workflow

G Sample_Preparation Sample Preparation (e.g., Dissolution, Dilution) Filtration Filtration (0.45 µm) Sample_Preparation->Filtration HPLC_System HPLC System Filtration->HPLC_System UV_Detector UV Detector (e.g., 278 nm) HPLC_System->UV_Detector Data_Analysis Data Analysis (Peak Area vs. Concentration) UV_Detector->Data_Analysis G Sample_Extraction Sample Extraction (e.g., LLE, SPE) Evaporation_Reconstitution Evaporation & Reconstitution Sample_Extraction->Evaporation_Reconstitution LC_System LC System Evaporation_Reconstitution->LC_System Mass_Spectrometer Tandem Mass Spectrometer (MRM Mode) LC_System->Mass_Spectrometer Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) Mass_Spectrometer->Data_Analysis

References

Application Notes and Protocols for Bromamphenicol Use in Cell-Free Transcription-Translation (TX-TL) Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free transcription-translation (TX-TL) systems have emerged as powerful platforms for rapid protein synthesis, prototyping of genetic circuits, and high-throughput screening. The open nature of these systems allows for precise control over the reaction environment, making them ideal for studying the effects of various compounds, including antibiotics, on the processes of transcription and translation. Bromamphenicol, a derivative of chloramphenicol, is an antibiotic that inhibits bacterial protein synthesis. These application notes provide a detailed overview and protocols for the utilization of this compound and its parent compound, chloramphenicol, as tools to modulate and study translation in bacterial cell-free systems.

Chloramphenicol and its derivatives function by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2][3] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.[1][2] The inhibitory action of these compounds can be context-specific, depending on the nascent peptide sequence.[4]

These notes will guide researchers in utilizing this compound to control protein expression levels, to study ribosome kinetics, and as a selection agent in directed evolution experiments within a cell-free environment.

Data Presentation

CompoundApparent Dissociation Constant (KDapp) for Ribosome Binding (μM)Inhibition of in vitro Protein SynthesisReference
Chloramphenicol (CLM)2.6 ± 1.5Near-complete inhibition at 30 μM[4][5]
His-CAM0.24 ± 0.06Less active inhibitor than CLM[4]
CAM-C4-TPP0.61 ± 0.07Higher potency than CHL[5]

Note: The inhibitory concentrations and binding affinities are dependent on the specific TX-TL system and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P-site A_site A-site Peptide_bond_formation Peptide Bond Formation 50S_subunit->Peptide_bond_formation Blocks 30S_subunit 30S Subunit P_site->Peptide_bond_formation A_site->Peptide_bond_formation This compound This compound This compound->50S_subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters Protein_synthesis_inhibition Protein Synthesis Inhibition Peptide_bond_formation->Protein_synthesis_inhibition Leads to

Caption: Mechanism of this compound-mediated translation inhibition.

Experimental Workflow: Determining IC50 of this compound in a TX-TL System

Start Start Prepare_TXTL_mix Prepare TX-TL Master Mix (without DNA and inhibitor) Start->Prepare_TXTL_mix Prepare_inhibitor_dilutions Prepare Serial Dilutions of this compound Start->Prepare_inhibitor_dilutions Add_components Add Master Mix, DNA Template (e.g., reporter gene), and Inhibitor to reaction tubes/plate Prepare_TXTL_mix->Add_components Prepare_inhibitor_dilutions->Add_components Incubate Incubate at Optimal Temperature (e.g., 29-37°C) Add_components->Incubate Measure_reporter Measure Reporter Signal (e.g., Fluorescence, Luminescence) Incubate->Measure_reporter Analyze_data Plot Dose-Response Curve and Calculate IC50 Measure_reporter->Analyze_data End End Analyze_data->End

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol 1: Preparation of a Bacterial Cell-Free Extract

This protocol describes a general method for preparing a bacterial cell-free extract suitable for TX-TL experiments. E. coli is a commonly used chassis.

Materials:

  • E. coli strain (e.g., BL21-Rosetta 2)

  • 2xYT media (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 4 mM DTT)

  • Bead beater or sonicator

  • Centrifuge

Procedure:

  • Inoculate a 10 mL starter culture of E. coli in 2xYT media and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of 2xYT media with the overnight culture and grow at 37°C with shaking to an OD600 of 1.5-2.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30A buffer, centrifuging at 5,000 x g for 15 minutes at 4°C after each wash.

  • Resuspend the final cell pellet in S30A buffer at a ratio of 1 mL buffer per 1 g of cell paste.

  • Lyse the cells using a bead beater or sonicator on ice. Monitor lysis to avoid overheating.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (this is the S30 extract).

  • Incubate the extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleases (run-off reaction).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a method to determine the inhibitory effect of this compound on protein synthesis in a TX-TL system using a reporter protein (e.g., GFP).[6]

Materials:

  • Prepared bacterial cell-free extract (from Protocol 1)

  • Energy solution (e.g., containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, and amino acids)

  • DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter driving GFP expression)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Nuclease-free water

  • Microplate reader with appropriate filters for the reporter protein

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing the cell-free extract, energy solution, and nuclease-free water. The exact ratios will depend on the specific TX-TL system being used.

  • Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution to cover a range of concentrations (e.g., from 1 µM to 1 mM). Include a no-inhibitor control (solvent only).

  • Set up Reactions: In a 96-well plate or microcentrifuge tubes, combine the master mix, the DNA template (at a final concentration of ~5-10 nM), and the different concentrations of this compound. The final reaction volume is typically 10-15 µL.

  • Incubation: Incubate the reactions at the optimal temperature for the TX-TL system (typically 29-37°C) for 2-4 hours.

  • Measurement: Measure the reporter signal (e.g., GFP fluorescence) at regular intervals or at the end of the incubation period using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (a reaction with no DNA template).

    • Normalize the signal of the inhibitor-treated reactions to the no-inhibitor control.

    • Plot the normalized signal as a function of the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the data to a suitable model (e.g., a four-parameter logistic regression) to determine the IC50 value (the concentration of inhibitor that reduces the signal by 50%).

Protocol 3: Toe-Printing Assay to Map Ribosome Stalling

This advanced protocol can be used to identify the specific sites on an mRNA where ribosomes stall in the presence of this compound.[6]

Materials:

  • Components for a PURE system (purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors) or a cell-free extract-based system.

  • mRNA template of interest.

  • Radioactively or fluorescently labeled DNA primer complementary to a region downstream of the coding sequence.

  • Reverse transcriptase.

  • dNTPs.

  • This compound.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Set up TX-TL Reaction: Assemble the TX-TL reaction with the mRNA template and the desired concentration of this compound. Incubate to allow translation and ribosome stalling.

  • Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA.

  • Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it encounters a stalled ribosome, at which point it will dissociate.

  • Analysis:

    • Denature the samples and run them on a denaturing PAGE gel alongside a sequencing ladder of the same mRNA to precisely map the stalling positions.

    • The bands on the gel correspond to the 3' ends of the cDNA fragments, indicating the positions of the stalled ribosomes.

Conclusion

This compound, as a derivative of chloramphenicol, serves as a valuable tool for researchers working with bacterial cell-free transcription-translation systems. By inhibiting protein synthesis with a well-defined mechanism of action, it allows for the controlled modulation of gene expression, the study of translational dynamics, and the development of novel synthetic biology applications. The protocols provided herein offer a starting point for incorporating this compound into experimental workflows. It is essential to empirically determine the optimal concentrations and conditions for each specific TX-TL system and application to ensure reliable and reproducible results.

References

Application Notes and Protocols for Bromamphenicol Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of Bromamphenicol powder in a laboratory setting. The information is intended for qualified professionals in research and drug development.

Introduction

This compound is a synthetic, broad-spectrum antibiotic and a derivative of Chloramphenicol.[1] Like its parent compound, this compound is an inhibitor of protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme, thereby preventing the formation of peptide bonds and halting protein elongation.[1] This mechanism of action makes it a subject of interest for research into overcoming antibiotic resistance.

Laboratory Safety and Handling

2.1. Hazard Identification and GHS Classification

A notable discrepancy exists between the safety data for this compound and its parent compound, Chloramphenicol. While Chloramphenicol is classified as a hazardous substance with known carcinogenic and reproductive toxicity risks, the available Safety Data Sheet (SDS) for this compound from some suppliers indicates that it is not a classified hazardous substance under the Globally Harmonized System (GHS).

It is crucial to exercise caution. Given that this compound is a derivative of a known hazardous compound, and toxicological data for this compound is not extensive, it is prudent to handle it with the same precautions as for a hazardous substance until more definitive data becomes available.

2.2. Personal Protective Equipment (PPE)

To ensure personnel safety, the following PPE should be worn at all times when handling this compound powder:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.

  • Hand Protection: Nitrile gloves should be worn. It is advisable to double-glove, especially when handling larger quantities. Gloves should be inspected for integrity before use and changed immediately if contaminated.

  • Body Protection: A fully buttoned laboratory coat should be worn to protect the skin.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.

2.3. Engineering Controls

  • Ventilation: All handling of this compound powder that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where this compound is handled.

2.4. Storage and Disposal

  • Storage: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: All this compound waste, including contaminated PPE and experimental materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

2.5. Spill and Exposure Procedures

  • Spill: In the event of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Data Presentation

3.1. Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂Br₂N₂O₅
Molecular Weight412.03 g/mol
AppearancePowder
SolubilitySoluble in DMSO and DMF

3.2. Biological Activity

While extensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is limited in publicly available literature, the following quantitative data on its inhibitory activity has been reported:

AssayTargetConcentration% Inhibition
Protein Synthesis InhibitionRat Liver Mitochondria93 µM90.6%
Protein Synthesis InhibitionE. coli93 µM98.8%
DNA Synthesis InhibitionHuman Lymphoblastoid Cells1 mM83%

3.3. Representative MIC Values for Chloramphenicol

To provide context for the expected antibacterial spectrum of this compound, the following table presents representative MIC values for its parent compound, Chloramphenicol, against common bacterial strains. It is important to note that the activity of this compound may differ.

Bacterial StrainMIC Range (µg/mL)
Escherichia coli2 - 8
Staphylococcus aureus2 - 8
Pseudomonas aeruginosa8 - >128
Streptococcus pneumoniae1 - 4
Haemophilus influenzae0.25 - 1

Experimental Protocols

4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock solution in sterile MHB to the desired starting concentration for the assay.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB to create a range of concentrations.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

4.2. Protocol for In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of bacterial protein synthesis by this compound.

Materials:

  • This compound powder

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • ATP and GTP

  • Template DNA or mRNA

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, ATP, GTP, and the template DNA or mRNA.

  • Add this compound: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control reaction without this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Precipitation of Proteins: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Filtration: Collect the precipitated proteins by filtering the reaction mixtures through glass fiber filters.

  • Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control reaction.

Visualizations

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to This compound->Peptidyl_Transferase_Center Inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Elongation_Inhibited Protein Elongation Inhibited Peptide_Bond_Formation->Protein_Elongation_Inhibited

Caption: Mechanism of action of this compound.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

G start Start prep_reaction Prepare Cell-Free Reaction Mixture start->prep_reaction add_bromo Add this compound (Varying Concentrations) prep_reaction->add_bromo incubate Incubate at 37°C add_bromo->incubate precipitate Precipitate Proteins with TCA incubate->precipitate filter_wash Filter and Wash precipitate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Analyze Data and Calculate % Inhibition quantify->analyze end End analyze->end

References

Experimental Use of Bromamphenicol in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamphenicol is a synthetic antibiotic and a derivative of chloramphenicol, a well-established inhibitor of bacterial protein synthesis.[1] Like its predecessor, this compound's mechanism of action involves the inhibition of peptidyl transferase activity on the 50S ribosomal subunit, thereby preventing peptide bond formation and halting protein elongation.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in molecular biology research, with a focus on its potential as an antibacterial agent and a tool for studying protein synthesis.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the A-site of the 50S ribosomal subunit, obstructing the proper positioning of the aminoacyl-tRNA and inhibiting the peptidyl transferase reaction. This action specifically targets bacterial ribosomes, which are structurally distinct from eukaryotic cytoplasmic ribosomes, providing a basis for its selective toxicity.[2][3]

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_transferase_inhibition Peptidyl Transferase Inhibition 50S_subunit->Peptidyl_transferase_inhibition 30S_subunit 30S Subunit mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA (P-site) Aminoacyl_tRNA Aminoacyl-tRNA (A-site) Aminoacyl_tRNA->50S_subunit Binding blocked This compound This compound This compound->50S_subunit Binds to 50S subunit Protein_synthesis_arrest Protein Synthesis Arrest Peptidyl_transferase_inhibition->Protein_synthesis_arrest Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Data Presentation

The following table summarizes the known quantitative data for this compound's inhibitory activity.

Target SystemParameterConcentrationPercent InhibitionReference
E. coli Protein SynthesisInhibition93 µM98.8%[1]
Rat Liver Mitochondrial Protein SynthesisInhibition93 µM90.6%[1]
Human Lymphoblastoid Cell DNA SynthesisInhibition1 mM83%[1]

Note: The significant inhibition of mitochondrial protein synthesis highlights a potential for off-target effects in eukaryotic systems, a characteristic shared with chloramphenicol.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of a working dilution of this compound (e.g., 128 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculate Bacteria:

    • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Start Start: Prepare this compound Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate with Bacterial Suspension (5x10^5 CFU/mL) Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination of this compound.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to quantify the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA with a reporter gene (e.g., luciferase or β-galactosidase) under a bacterial promoter

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

  • ATP and GTP

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction tubes each containing the S30 extract, plasmid DNA, ATP, GTP, and the amino acid mixture.

    • Add varying concentrations of this compound to the experimental tubes. Include a no-antibiotic control and a no-DNA control.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour to allow for transcription and translation.

  • Precipitation of Proteins:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Washing:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification:

    • Dry the precipitate and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.

Start Start: Prepare Reaction Mix (S30 extract, DNA, Amino Acids) Add_this compound Add Varying Concentrations of this compound Start->Add_this compound Incubation Incubate at 37°C for 1 hour Add_this compound->Incubation TCA_Precipitation Precipitate Proteins with 10% TCA Incubation->TCA_Precipitation Washing Wash Precipitate to Remove Unincorporated Amino Acids TCA_Precipitation->Washing Quantification Quantify Radioactivity via Scintillation Counting Washing->Quantification Analysis Calculate Percent Inhibition Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro protein synthesis inhibition assay.

Applications in Molecular Biology

  • Antibacterial Agent Screening: this compound can be used as a reference compound in screens for novel antibacterial agents targeting protein synthesis.

  • Studies of Ribosomal Function: As a specific inhibitor of peptidyl transferase, it can be a tool to investigate the mechanics of the ribosome.

  • Recombinant DNA Technology: While less common now, genes conferring resistance to chloramphenicol and its derivatives have been used as selectable markers in cloning experiments.

Conclusion

This compound, as a derivative of chloramphenicol, presents a valuable tool for research in molecular biology and drug development. Its well-defined mechanism of action makes it suitable for studying bacterial protein synthesis and for comparative studies with other antibiotics. The provided protocols offer a starting point for researchers to explore its potential applications. However, given the limited publicly available data, further characterization of its antibacterial spectrum and potential toxicity is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antibiotic Concentration for Selective Media

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers Utilizing Chloramphenicol and its Derivatives, such as Bromamphenicol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound and its parent compound, Chloramphenicol, in selective media. Due to the limited specific data available for this compound, this guide primarily leverages the extensive information on Chloramphenicol. Researchers using this compound should adapt these protocols, beginning with a dose-response analysis to determine the optimal concentration for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and Chloramphenicol?

Both this compound and Chloramphenicol are antibacterial agents that inhibit protein synthesis in bacteria.[1] They function by binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase activity.[1] This action prevents the formation of peptide bonds, thereby halting protein chain elongation.[1]

Q2: What is a typical starting concentration for Chloramphenicol in selective media?

For the selection of transformed bacteria, a common working concentration for Chloramphenicol is in the range of 10-20 µg/mL.[2] However, the optimal concentration can vary depending on the bacterial strain, the plasmid copy number, and the specific experimental conditions. For some applications, such as the isolation of fungi, a concentration of 16 µg/mL has been found to be effective in combination with other antibiotics.[3][4]

Q3: How should I determine the optimal concentration for this compound?

Since this compound is reported to have weaker antibiotic activity than Chloramphenicol, it is crucial to determine its optimal concentration experimentally.[5] This is typically done by performing a "kill curve" or dose-response experiment.

Experimental Protocol: Determining Optimal Antibiotic Concentration (Kill Curve)

  • Prepare a range of antibiotic concentrations: Prepare a series of liquid or solid media plates with varying concentrations of this compound. A good starting point would be to test a broad range, for example, 10, 25, 50, 100, and 200 µg/mL.

  • Inoculate with non-resistant cells: Inoculate the prepared media with the parental, non-resistant bacterial strain you intend to use in your experiments.

  • Incubate: Incubate the cultures under standard growth conditions.

  • Observe and measure growth: Monitor the cultures for bacterial growth. For liquid cultures, this can be measured by optical density (OD600). For solid media, you can assess the number and size of colonies.

  • Determine the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

  • Select the working concentration: The optimal working concentration for your selective media should be slightly higher than the MIC to ensure robust selection against non-resistant cells.

Q4: How should I prepare and store this compound/Chloramphenicol stock solutions?

Chloramphenicol is typically dissolved in ethanol to create a stock solution.[2] A common stock solution concentration is 20 mg/mL. It is recommended to sterilize the stock solution by filtration and store it in aliquots at -20°C in the dark.[6] Aqueous solutions of Chloramphenicol are stable over a wide pH range, but can hydrolyze over time at room temperature.[2]

Q5: What are the common mechanisms of resistance to Chloramphenicol?

The most common mechanism of resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT).[2] This enzyme acetylates the hydroxyl groups of Chloramphenicol, preventing it from binding to the ribosome. Other resistance mechanisms include reduced membrane permeability and efflux pumps that actively remove the antibiotic from the cell.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No colonies after transformation and plating on selective media. Antibiotic concentration is too high. Perform a kill curve to determine the optimal concentration for your bacterial strain. Consider that this compound may have different potency than Chloramphenicol.
Inefficient transformation. Review and optimize your transformation protocol. Use a positive control (a known high-efficiency plasmid) to verify the competency of your cells.
Antibiotic stock solution is degraded. Prepare a fresh stock solution of the antibiotic. Ensure proper storage conditions (e.g., -20°C, protected from light).
High number of satellite colonies on selective plates. Antibiotic concentration is too low. Increase the concentration of the antibiotic in your selective media. Ensure the antibiotic is added to the media after it has cooled to below 50°C.
Degradation of the antibiotic in the plates. Use freshly prepared plates. Some antibiotics are less stable and should be used within a few days of preparation.
Presence of antibiotic-resistant satellite cells. Pick well-isolated colonies and re-streak on a fresh selective plate to ensure you have a pure culture.
Slow growth of resistant colonies. Sub-lethal concentration of the antibiotic. While the concentration is sufficient for selection, it may be impeding the growth of the resistant cells. Try slightly lowering the antibiotic concentration, but ensure it is still above the MIC for non-resistant cells.
Plasmid instability. Ensure that the selective pressure (antibiotic) is maintained at all stages of culturing.[6]

Data Presentation

Table 1: Recommended Stock and Working Concentrations for Chloramphenicol

AntibioticStock Solution ConcentrationSolventWorking Concentration
Chloramphenicol20 mg/mLEthanol20 µg/mL

Note: The optimal working concentration for this compound must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Media with Varying This compound Concentrations inoculate Inoculate Media with Bacterial Suspension prep_media->inoculate prep_cells Prepare Suspension of Non-Resistant Bacteria prep_cells->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe and Measure Bacterial Growth (OD600/Colony Count) incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic select_conc Select Working Concentration (Slightly > MIC) determine_mic->select_conc

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway cluster_ribosome Bacterial Ribosome (50S Subunit) peptidyl_transferase Peptidyl Transferase Center protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis Catalyzes elongation_halt Protein Elongation Halted This compound This compound/ Chloramphenicol This compound->peptidyl_transferase Binds to This compound->elongation_halt Results in

Caption: Mechanism of action of this compound/Chloramphenicol.

References

Technical Support Center: Degradation of Bromamphenicol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromamphenicol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Disclaimer: Specific degradation data for this compound is limited in publicly available literature. Much of the information provided here is based on its close structural analog, Chloramphenicol, and is expected to be highly relevant.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on studies of the closely related Chloramphenicol, this compound is susceptible to degradation via several pathways in aqueous solutions:

  • Hydrolysis: This is a major degradation pathway, particularly targeting the amide linkage. This reaction is significantly influenced by pH and temperature. Both acid and base-catalyzed hydrolysis can occur, leading to the formation of 2-amino-1-(4-bromophenyl)-1,3-propanediol and dichloroacetic acid (in the case of Chloramphenicol).[1][2]

  • Photolysis: Exposure to light, especially UV radiation, can induce photodegradation.[3][4] This process can be complex, involving direct absorption of light by the molecule or indirect degradation through reaction with photochemically generated reactive species in the solution.[4]

  • Oxidation: this compound can be degraded by oxidizing agents. Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) have been shown to effectively degrade Chloramphenicol.[5][6][7]

Q2: What factors influence the stability of this compound in aqueous solutions?

A2: The stability of this compound solutions is primarily affected by:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Studies on Chloramphenicol show that its degradation is catalyzed by both acidic and basic conditions.[1][3]

  • Temperature: Higher temperatures accelerate the rate of degradation, particularly hydrolysis.[1][8][9] For example, the rate of hydrolysis for amphenicols increases approximately 1.5 to 2.9-fold for each 10°C rise in temperature.[1]

  • Light Exposure: Protection from light is crucial to prevent photolytic degradation.[3] Experiments should be conducted in subdued light, and solutions should be stored in light-protected containers.[3]

  • Presence of Oxidizing Agents: The presence of oxidizing agents or conditions that promote their formation (e.g., UV/H₂O₂) will lead to oxidative degradation.[6]

  • Solution Matrix: The composition of the aqueous solution can impact stability. For instance, components in untreated surface water or wastewater effluent can affect photolytic degradation rates compared to ultrapure water.[4]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and reliable method for monitoring this compound degradation and quantifying its concentration is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][10][11] A reversed-phase C18 column is typically used.[3][10] This technique allows for the separation and quantification of the parent drug from its degradation products.

Q4: What are the expected degradation products of this compound?

A4: While specific studies on this compound are scarce, based on Chloramphenicol, the primary hydrolysis product is expected to be 2-amino-1-(4-bromophenyl)-1,3-propanediol.[10] Photodegradation and oxidative degradation can lead to a wider array of products, including hydroxylated derivatives and cleavage of the side chain.[4] For Chloramphenicol, intermediates such as dichloroacetamide, 4-nitrobenzoic acid, and 4-nitrophenol have been identified during oxidative degradation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Inappropriate pH: The solution pH may be too high or too low, accelerating hydrolysis. 2. High Temperature: The solution may be stored or used at an elevated temperature.[1][8] 3. Light Exposure: The solution is not protected from light, leading to photolysis.[3]1. pH Control: Buffer the solution to a pH where this compound exhibits maximum stability (typically near neutral, but should be experimentally determined). 2. Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) and minimize exposure to high temperatures during experiments.[9] 3. Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil.[3]
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The solution may be contaminated.1. Characterize Peaks: Compare the retention times with known degradation product standards, if available. Use mass spectrometry (LC-MS) to identify the unknown compounds.[8] 2. System Suitability: Run a blank (solvent) injection to check for system contamination. Ensure proper cleaning of glassware and use high-purity solvents.
Inconsistent results between experimental replicates. 1. Variable Storage Conditions: Inconsistent exposure to light or temperature fluctuations between samples. 2. Inconsistent Sample Preparation: Variations in pH adjustment or initial concentration. 3. Analytical Variability: Issues with the HPLC system (e.g., injector precision, detector drift).1. Standardize Conditions: Ensure all samples are handled and stored under identical and controlled conditions. 2. Use SOPs: Follow a standardized operating procedure for sample preparation. 3. Validate Method: Perform a system suitability test before each run to ensure the analytical system is performing correctly.
Precipitation observed in the aqueous solution. 1. Low Solubility: The concentration of this compound may exceed its solubility in the aqueous medium. 2. Formation of Insoluble Degradation Products: Some degradation products may have lower solubility.1. Solubility Enhancement: Consider the use of co-solvents (e.g., polyethylene glycol, glycerol) if appropriate for the experimental design.[12] Adjusting the pH might also improve solubility, but the effect on stability must be considered.[12] 2. Analysis of Precipitate: If possible, isolate and analyze the precipitate to identify its composition.

Data Presentation

Table 1: Factors Influencing Chloramphenicol (as a proxy for this compound) Degradation Kinetics.

Degradation ProcessKey Influencing FactorsKinetic Model (Typical)Effect on Degradation RateReference(s)
Hydrolysis pH, TemperatureFirst-OrderRate increases at acidic and basic pH, and with increasing temperature.[1]
Photolysis Light Intensity, Wavelength, Matrix ComponentsPseudo-First-OrderRate increases with higher light intensity. The presence of substances like dissolved organic matter can have a complex effect (both inhibition and sensitization).[4][5]
Oxidation (UV/H₂O₂) Oxidant Concentration, pH, UV WavelengthPseudo-First-OrderThe degradation rate generally increases with oxidant concentration, although excess oxidant can have an inhibitory effect. pH and UV wavelength also significantly impact the rate.[5][6]

Table 2: Degradation Rate Constants of Chloramphenicol under Various UV-LED Based AOPs.

ProcessDegradation Rate Constant (k_obs, min⁻¹)Removal Rate (%)
UV-LED/Persulfate (PS)0.052299
UV-LED/Peroxymonosulfate (PMS)0.043798.1
UV-LED/Chlorine0.052396.3
Conditions: [CAP]₀ = 5.0 mg/L, [Oxidant] = 0.5 mM, pH = 7.0, Wavelength = 280 nm. Data from a study on Chloramphenicol.[5]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and its Degradation Products

This protocol is adapted from methods used for Chloramphenicol analysis.[3][10]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., boric acid solution or sodium pentanesulfonate solution) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the separation of this compound and its expected degradation products. For example, a mobile phase of boric acid solution-acetonitrile (60:45) adjusted to pH 3 has been used for Chloramphenicol.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λ_max of this compound (e.g., around 278 nm for Chloramphenicol).[11]

  • Injection Volume: 20 µL.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range. c. Inject the standards to generate a calibration curve. d. Prepare samples by diluting them to fall within the calibration range. e. Inject the samples and quantify the concentration of this compound and any appearing degradation products based on the calibration curve.

Visualizations

degradation_pathways BAP This compound Hydrolysis Hydrolysis BAP->Hydrolysis H⁺ / OH⁻, Temp Photolysis Photolysis BAP->Photolysis Light (UV) Oxidation Oxidation BAP->Oxidation Oxidants (e.g., •OH) DP1 Amide Cleavage Products (e.g., 2-amino-1-(4-bromophenyl) -1,3-propanediol) Hydrolysis->DP1 DP2 Hydroxylated and Side-Chain Cleavage Products Photolysis->DP2 DP3 Oxidized Intermediates Oxidation->DP3

Caption: Primary degradation pathways of this compound in aqueous solutions.

experimental_workflow start Start: Prepare this compound Aqueous Solution stress Expose to Stress Conditions (e.g., pH, Temp, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze via HPLC-UV sampling->analysis data Quantify Parent Drug and Degradation Products analysis->data kinetics Determine Degradation Kinetics data->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for a typical this compound stability study.

troubleshooting_logic issue Issue: Rapid Drug Loss or New Peaks in HPLC check_ph Check pH of Solution issue->check_ph Is it hydrolysis? check_temp Check Storage/Assay Temperature issue->check_temp Is it thermal? check_light Check for Light Exposure issue->check_light Is it photolysis? adjust_ph Adjust/Buffer pH to Optimal Range check_ph->adjust_ph pH outside stable range control_temp Control Temperature (e.g., Refrigerate) check_temp->control_temp Temp too high protect_light Use Amber Vials or Protect from Light check_light->protect_light Exposed to light

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Stability of Bromamphenicol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bromamphenicol Stability

Note to Researchers: Specific, comprehensive stability data for this compound, a dibromo-analogue of Chloramphenicol, is not extensively available in public literature. This compound is primarily a research chemical.[1][2][3] The following guide is substantially based on the well-documented stability profile of its close analogue, Chloramphenicol . Due to the structural similarities, the degradation pathways and sensitivities are expected to be analogous, but researchers must validate these conditions for their specific this compound sample and formulation. The replacement of dichloro- with dibromo-acetamide may influence degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound solid powder should be stored at -20°C.[1][2] Vendor datasheets suggest stability for up to 3 years under these conditions. For shorter periods, storage at 4°C is also acceptable, with an expected stability of up to 2 years.[4] Always keep the container tightly sealed in a well-ventilated area, away from direct sunlight and sources of ignition.[4]

Q2: I need to prepare a stock solution. How stable is this compound in solution?

Solutions of Chloramphenicol analogues are known to be unstable, and it is highly recommended to use freshly prepared solutions for experiments.[4] If storage is necessary, stock solutions should be prepared in a suitable organic solvent like ethanol, methanol, DMF, or DMSO, aliquoted, and stored at -80°C for up to one year.[1][2] Aqueous solutions are particularly susceptible to degradation.

Q3: My experiment involves varying pH. How does pH affect the stability of this compound class?

Chloramphenicol, the parent compound, is highly susceptible to pH-dependent hydrolysis, especially under alkaline conditions.

  • Alkaline Conditions (pH > 7): Rapid degradation occurs. At pH levels above 10, Chloramphenicol is quickly destroyed.[5] Forced degradation studies on Chloramphenicol show up to 100% degradation in 0.1N NaOH.[6] The primary degradation product via hydrolysis is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[7][8]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs, but at a slower rate than in alkaline conditions.

  • Acidic Conditions (pH < 7): The compound is more stable in acidic conditions compared to alkaline conditions, but degradation is still possible, particularly with strong acids and heat.[6]

It is crucial to buffer your experimental system appropriately and account for potential degradation if not working with freshly prepared solutions.

Q4: Can I heat my this compound solution to aid dissolution?

Caution is advised. Chloramphenicol is thermolabile, and heating aqueous solutions can accelerate hydrolysis.[6][7] Accelerated stability studies on Chloramphenicol ophthalmic solutions show that degradation becomes significant at elevated temperatures (e.g., 55°C and above).[9] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q5: My experimental setup is exposed to ambient light. Is this compound light-sensitive?

Yes, compounds in this class are known to be sensitive to light. Chloramphenicol is susceptible to photodegradation in aqueous solutions.[7] It is strongly recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil, especially during long experiments.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Always use freshly prepared solutions. If storing, aliquot and freeze at -80°C.[2] Protect from light. Perform a stability check of your compound in your specific experimental buffer if issues persist.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.This is likely due to hydrolysis or photolysis. The primary hydrolytic degradant of Chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[7] Compare your unknown peaks to standards of potential degradants if available. Ensure proper storage and handling to minimize degradation.
Precipitate forms in an aqueous solution upon storage. Degradation and precipitation of less soluble byproducts.This indicates significant compound degradation. The solution should be discarded. Prepare fresh solution immediately before use.
Discoloration (e.g., yellowing) of the solution. Photodegradation or chemical degradation.Discard the solution. Ensure all future solutions are protected from light and stored at the correct temperature.[4]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Powder

TemperatureDurationSource
-20°C3 years[2][4]
4°C2 years[4]

Table 2: Summary of Forced Degradation Behavior of the Parent Compound, Chloramphenicol

Stress ConditionReagent/ParametersObserved DegradationPrimary PathwaySource
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 2 hrSignificant degradation (~16%) to 100%Amide Hydrolysis[6]
Acidic Hydrolysis 0.1 N HCl, 80°C, 2 hrLow degradation (~2-4%)Amide Hydrolysis[6]
Thermal Degradation 90°C, 4 hrModerate degradation (~10-14%)Hydrolysis[6]
Oxidative Stress H₂O₂Variable, depends on conditionsOxidation of alcohol groups, cleavage[10]
Photodegradation UV or SunlightCan be significantRedox reactions, condensation[7]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, water bath, photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[12]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-6 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 1 N NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N or 1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60-80°C) for a shorter period (e.g., 30-120 minutes) due to higher reactivity.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-30%).

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Place the stock solution (in a sealed vial) in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 10 days).[13]

    • Withdraw samples at time points and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[14]

Visualizations

G Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (HCl, Heat) A->B1 B2 Alkaline Hydrolysis (NaOH, Heat) A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Thermal Stress (Heat) A->B4 B5 Photostability (Light) A->B5 C Sample Neutralization & Dilution B1->C B2->C B3->C B4->C B5->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Interpretation (Quantify Degradation, Identify Products) D->E

Caption: Experimental workflow for conducting forced degradation studies.

G Key Factors Influencing this compound Stability center This compound Stability pH pH (High pH accelerates degradation) pH->center Temp Temperature (Heat accelerates degradation) Temp->center Light Light Exposure (Causes photodegradation) Light->center Solvent Solvent System (Aqueous solutions are less stable) Solvent->center Oxygen Oxidizing Agents (Can cause degradation) Oxygen->center

Caption: Factors that negatively impact this compound stability.

Caption: Primary degradation pathway via amide hydrolysis.

References

Potential off-target effects of Bromamphenicol in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bromamphenicol in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our eukaryotic cell line treated with this compound, even at concentrations expected to be non-toxic. What could be the cause?

A1: While this compound is designed to target bacterial ribosomes, it is known to have off-target effects in eukaryotic cells, primarily through the inhibition of mitochondrial protein synthesis.[1][2][3] Mitochondria possess ribosomes that are structurally similar to bacterial ribosomes, making them susceptible to this compound. This inhibition can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis.[1][4]

Q2: Our experimental results show unexpected changes in cellular signaling pathways upon this compound treatment. Which pathways are known to be affected?

A2: this compound has been shown to induce apoptosis through the activation of caspases and the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] Additionally, research suggests the existence of novel secondary targets for Chloramphenicol (a related compound), such as the Ser/Thr phosphatase Dullard, which could lead to broader, unexpected effects on cellular signaling.[5][6]

Q3: How can we differentiate between on-target antibacterial effects and off-target effects in our co-culture experiments?

A3: To dissect on-target from off-target effects in a co-culture system, you can include control groups with eukaryotic cells alone treated with this compound. This will allow you to assess the direct impact on the eukaryotic cells. Additionally, using molecular probes to measure mitochondrial protein synthesis, ROS production, and apoptosis specifically in the eukaryotic cells within the co-culture can help elucidate the off-target effects.

Q4: Are there any known small molecules or inhibitors that can counteract the off-target effects of this compound?

A4: The pro-apoptotic effects of Chloramphenicol, a related compound, can be antagonized by the antioxidant N-acetylcysteine (NAC), which counteracts the increased production of reactive oxygen species.[4] Additionally, inhibitors of the ERK pathway, such as PD98059, have been shown to reduce Chloramphenicol-induced apoptosis.[4]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation
  • Symptom: Increased apoptosis or decreased cell viability in eukaryotic cells treated with this compound.

  • Possible Cause: Inhibition of mitochondrial protein synthesis and induction of oxidative stress.

  • Troubleshooting Steps:

    • Confirm Apoptosis: Utilize an Annexin V/Propidium Iodide (PI) assay to quantify apoptotic and necrotic cell populations.

    • Measure Mitochondrial Activity: Perform an MTT or XTT assay to assess mitochondrial dehydrogenase activity, which is an indicator of cell viability and mitochondrial function.

    • Quantify ROS Production: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

    • Rescue Experiment: Treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound to determine if the cytotoxicity is mediated by oxidative stress.[4]

Issue 2: Altered Protein Expression Profile Unrelated to the Experimental Target
  • Symptom: Western blot or proteomic analysis reveals changes in the expression of proteins not directly related to the intended target of your experiment.

  • Possible Cause: Broad effects on cellular signaling or undiscovered off-target interactions.

  • Troubleshooting Steps:

    • Signaling Pathway Analysis: Perform a phospho-kinase array to screen for changes in the phosphorylation status of key signaling proteins.

    • Proteome-Wide Analysis: Consider a proteome array or mass spectrometry-based proteomic analysis to identify potential unintended binding partners of this compound.[7]

    • Validate Novel Targets: If a potential off-target is identified, use techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to validate the binding interaction.

Quantitative Data Summary

ParameterCell LineThis compound Conc.ResultReference
Cell Proliferation Human Keratinocytes10-100 µg/mLSignificant Inhibition[4]
Apoptosis Induction Human Keratinocytes50 µg/mLIncreased Apoptosis[4]
Mitochondrial Protein Synthesis Inhibition (IC50) Isolated Mammalian MitochondriaVaries by compoundPotent Inhibition[2]
Caspase Activation Human Keratinocytes50 µg/mLIncreased Activation[4]
ROS Production Human Keratinocytes50 µg/mLIncreased Production[4]

Key Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay
  • Cell Preparation: Seed eukaryotic cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle-only control.

  • Cell Harvesting: Gently wash the cells with cold PBS and then trypsinize. Collect the cells in a microcentrifuge tube.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are early apoptotic. Annexin V positive, PI positive cells are late apoptotic/necrotic.

Protocol 2: Intracellular ROS Measurement with DCFH-DA
  • Cell Preparation: Seed cells in a 96-well black plate and treat with this compound.

  • Loading with DCFH-DA: Remove the treatment media and wash the cells with PBS. Add DCFH-DA solution to each well and incubate in the dark.

  • Measurement: After incubation, measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualizations

Bromamphenicol_Off_Target_Pathway This compound This compound Mitochondrion Mitochondrion Mito_Ribosome Mitochondrial Ribosome (70S-like) This compound->Mito_Ribosome Inhibition Dullard Ser/Thr Phosphatase (e.g., Dullard) This compound->Dullard Potential Inhibition ROS Increased ROS Mitochondrion->ROS Dysfunction leads to Protein_Synth Mitochondrial Protein Synthesis Mito_Ribosome->Protein_Synth Protein_Synth->Mitochondrion ERK ERK Pathway ROS->ERK Caspases Caspase Activation ERK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Signaling Altered Cellular Signaling Dullard->Signaling

Caption: Potential off-target signaling pathways of this compound in eukaryotic cells.

Troubleshooting_Workflow Start Unexpected Cytotoxicity or Altered Phenotype with This compound Isolate_Eukaryotic_Effect Isolate effect on eukaryotic cells (run controls without bacteria) Start->Isolate_Eukaryotic_Effect Assess_Viability Assess Cell Viability (MTT, Trypan Blue) Isolate_Eukaryotic_Effect->Assess_Viability Yes Signaling_Screen Screen for Signaling Changes (Kinase Array, Western Blot) Isolate_Eukaryotic_Effect->Signaling_Screen No, phenotype is more subtle Apoptosis_Assay Quantify Apoptosis (Annexin V/PI) Assess_Viability->Apoptosis_Assay ROS_Measurement Measure ROS Production (DCFH-DA) Apoptosis_Assay->ROS_Measurement Conclusion Characterize Off-Target Effect ROS_Measurement->Conclusion Identify_Off_Target Identify Potential Off-Targets (Proteome Array, CETSA) Signaling_Screen->Identify_Off_Target Identify_Off_Target->Conclusion

Caption: Experimental workflow for troubleshooting this compound's off-target effects.

References

Technical Support Center: Inactivation of Bromamphenicol by Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inactivation of Bromamphenicol by bacterial enzymes. As this compound is a structural analog of Chloramphenicol, the information provided is largely based on the extensive research available for Chloramphenicol, assuming a similar primary mechanism of enzymatic inactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound?

A1: The most common mechanism of resistance to Chloramphenicol, and likely this compound, is enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT).[1][2][3] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of the antibiotic, rendering it unable to bind to the bacterial ribosome.[2]

Q2: Are there other enzymatic inactivation mechanisms for this compound?

A2: Yes, besides acetylation by CAT, other enzymatic inactivation mechanisms for Chloramphenicol have been reported, which may also apply to this compound. These include hydrolysis of the amide bond by hydrolases and phosphorylation of the hydroxyl groups by phosphotransferases.[4] Additionally, some bacteria may possess efflux pumps that actively transport the antibiotic out of the cell.[5]

Q3: What are the different types of Chloramphenicol Acetyltransferase (CAT) enzymes?

A3: CAT enzymes are broadly classified into two main types, Type A and Type B, which are genetically distinct.[3] Type A CATs are the "classic" enzymes and are further divided into several variants (e.g., CAT I, CAT II, CAT III) based on their physical and kinetic properties.[6] CAT I is known for its broader substrate specificity compared to CAT III.[7][8]

Q4: Can CAT enzymes inactivate other antibiotics?

A4: Some CAT variants, like CAT I, have a broader substrate specificity and can confer resistance to other structurally distinct antibiotics, such as fusidic acid, by sequestering them.[7][8] The ability of a specific CAT enzyme to inactivate other antibiotics should be determined experimentally.

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity Detected in CAT Assay

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Enzyme Ensure proper storage of bacterial lysates or purified enzyme at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh lysates for each experiment.
Incorrect Assay Buffer pH The optimal pH for CAT activity is around 7.8.[9] Prepare fresh assay buffer and verify the pH before use.
Degraded Acetyl-CoA Acetyl-CoA is unstable. Prepare fresh solutions for each experiment and keep them on ice.
Insufficient Cell Lysis Ensure complete cell lysis to release the enzyme. For bacterial cells, methods like sonication or enzymatic lysis (e.g., lysozyme) followed by freeze-thaw cycles are effective.[10][11]
Presence of Inhibitors in Lysate Certain components in the cell lysate or sample preparation can inhibit CAT activity. Consider purifying the enzyme or dialyzing the lysate to remove potential inhibitors.
Low Enzyme Concentration Increase the amount of cell lysate or purified enzyme in the reaction. If expressing the enzyme recombinantly, optimize expression and purification protocols.
Issue 2: High Background Signal or False Positives

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-enzymatic Acetylation Run a control reaction without the enzyme (lysate) to determine the level of non-enzymatic acetylation of this compound. Subtract this background from your experimental values.
Contamination of Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Presence of Deacetylating Enzymes (Esterases) Some bacteria produce esterases that can remove the acetyl group from the inactivated antibiotic, leading to an underestimation of CAT activity.[12] This can be addressed by heat-inactivating the esterases (e.g., heating the lysate at 65°C for 10 minutes), as CAT is generally more heat-stable.[12]
Interference in Spectrophotometric Assays In colorimetric assays using DTNB, other thiol-containing molecules in the lysate can react with DTNB, leading to a false-positive signal. Run a control without Acetyl-CoA to account for this.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize pipetting variability.
Incomplete Mixing Gently vortex or pipette to mix the reaction components thoroughly before incubation.
Temperature Fluctuations Ensure a constant and accurate incubation temperature. Use a calibrated water bath or incubator.
Variable Cell Growth/Induction For experiments using bacterial cultures, ensure consistent growth conditions (media, temperature, aeration) and induction parameters for enzyme expression.
Substrate Limitation Ensure that the concentrations of this compound and Acetyl-CoA are not limiting the reaction rate, especially for kinetic studies. Perform substrate titration experiments to determine optimal concentrations.

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for Chloramphenicol Acetyltransferase (CAT)

EnzymeSubstrateKm (µM)Reference
CAT IIIChloramphenicol5.5[13]
CAT IIIAcetyl-CoA100[13]

Table 2: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol against Various Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Pseudomonas putida KT2440up to 25[5]
Escherichia coli (resistant strains)>128[4]
Staphylococcus aureus (resistant isolates)>6.1% of isolates resistant[14]

Note: MIC values are highly dependent on the bacterial strain and the specific resistance mechanisms present.

Experimental Protocols

Protocol 1: Chloramphenicol Acetyltransferase (CAT) Assay (Colorimetric Method)

This protocol is adapted from a standard method for measuring CAT activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9]

Materials:

  • Tris-HCl buffer (1 M, pH 7.8)

  • DTNB solution (10 mM in 0.1 M Tris-HCl, pH 7.8)

  • Acetyl-CoA solution (5 mM, freshly prepared)

  • This compound solution (5 mM in ethanol)

  • Bacterial cell lysate or purified CAT enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture:

    • 100 µL of 1 M Tris-HCl (pH 7.8)

    • 20 µL of 10 mM DTNB

    • 10 µL of 5 mM this compound

    • Bacterial lysate or purified enzyme (e.g., 10-50 µL)

    • Add water to a final volume of 190 µL.

  • Prepare Controls:

    • No-enzyme control: Replace the enzyme/lysate with lysis buffer or water.

    • No-substrate control: Replace the this compound solution with ethanol.

    • No-Acetyl-CoA control: This will be the baseline reading before starting the reaction.

  • Initiate the Reaction: Add 10 µL of 5 mM Acetyl-CoA to each well to start the reaction.

  • Measure Absorbance: Immediately start measuring the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate Activity: The rate of change in absorbance is proportional to the CAT activity. Calculate the activity using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

Protocol 2: Thin-Layer Chromatography (TLC) Assay for CAT Activity (Radioactive Method)

This is a classic and highly sensitive method for detecting CAT activity.[10][15]

Materials:

  • Bacterial cell lysate

  • [¹⁴C]-labeled Chloramphenicol (or this compound if available)

  • Acetyl-CoA solution (4 mM, freshly prepared)

  • Tris-HCl buffer (1 M, pH 7.8)

  • Ethyl acetate

  • TLC plates (silica gel)

  • TLC developing tank

  • Chloroform:Methanol (19:1 v/v) developing solvent

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Cell lysate (e.g., 20 µL)

    • 1 µL of [¹⁴C]-Chloramphenicol

    • 20 µL of 4 mM Acetyl-CoA

    • 32.5 µL of 1 M Tris-HCl (pH 7.8)

    • Water to a final volume of 150 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Extraction: Add 1 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds. Centrifuge for 1 minute to separate the phases.

  • Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness using a vacuum concentrator or by leaving it in a fume hood.

  • TLC Analysis:

    • Resuspend the dried sample in 20-30 µL of ethyl acetate.

    • Spot the entire sample onto a TLC plate.

    • Develop the TLC plate in a tank containing the chloroform:methanol solvent system.

    • Allow the plate to dry completely.

  • Detection: Visualize the separated acetylated and unacetylated forms of the antibiotic using a phosphorimager or by exposing the plate to autoradiography film. The acetylated forms will migrate further up the plate.

Visualizations

Inactivation_Pathway This compound This compound (Active) Inactive_this compound Acetylated this compound (Inactive) This compound->Inactive_this compound Acetylation CAT Chloramphenicol Acetyltransferase (CAT) CAT->Inactive_this compound CoA CoA CAT->CoA AcetylCoA Acetyl-CoA AcetylCoA->CAT

Caption: Enzymatic inactivation of this compound by CAT.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay CAT Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Expressing CAT Cell_Lysis Cell Lysis Bacterial_Culture->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Reaction_Mix Prepare Reaction Mix (Lysate, this compound, Acetyl-CoA) Lysate->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Detection Detection (Colorimetric or TLC) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calculation Calculate Enzyme Activity Data_Acquisition->Calculation

Caption: General workflow for a CAT assay experiment.

Troubleshooting_Logic Start Low/No CAT Activity? Check_Enzyme Check Enzyme Activity (Positive Control) Start->Check_Enzyme Yes Problem_Solved Problem Solved Start->Problem_Solved No Check_Reagents Check Reagents (Fresh Acetyl-CoA, Buffer pH) Check_Enzyme->Check_Reagents Enzyme OK Further_Investigation Further Investigation Needed Check_Enzyme->Further_Investigation Enzyme Inactive Check_Lysis Verify Cell Lysis Check_Reagents->Check_Lysis Reagents OK Check_Reagents->Further_Investigation Reagents Bad Check_Inhibitors Test for Inhibitors (Spike-in Experiment) Check_Lysis->Check_Inhibitors Lysis OK Check_Lysis->Further_Investigation Lysis Incomplete Check_Inhibitors->Problem_Solved No Inhibitors Check_Inhibitors->Further_Investigation Inhibitors Present

Caption: Troubleshooting logic for low CAT activity.

References

Technical Support Center: Minimizing Chloramphenicol-Induced Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Chloramphenicol-induced toxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Chloramphenicol-induced toxicity in cell lines?

A1: Chloramphenicol primarily induces toxicity by targeting mitochondria. It inhibits mitochondrial protein synthesis, which leads to a decrease in ATP production and subsequent cellular stress.[1][2] This can trigger a cascade of events including the production of reactive oxygen species (ROS), activation of stress-related signaling pathways, and ultimately, apoptosis (programmed cell death).[3][4]

Q2: I am observing high levels of cytotoxicity even at low concentrations of Chloramphenicol. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Chloramphenicol. Rapidly dividing cells or those with a high metabolic rate may be more susceptible.

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or high cell density, can exacerbate drug-induced toxicity.

  • Solvent Toxicity: Ensure the solvent used to dissolve Chloramphenicol (e.g., ethanol) is not contributing to cytotoxicity at the final concentration used in your experiments.[5]

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to toxic compounds.

Q3: How can I reduce Chloramphenicol-induced toxicity in my cell culture experiments?

A3: Several strategies can be employed to mitigate Chloramphenicol's toxic effects:

  • Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC), Vitamin C, Astaxanthin, and Quercetin have been shown to protect cells from Chloramphenicol-induced damage by scavenging reactive oxygen species.[3][6][7][8]

  • Optimize Drug Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Chloramphenicol treatment that achieves the desired experimental outcome with minimal toxicity.

  • Maintain Healthy Cell Cultures: Ensure cells are in the logarithmic growth phase and are not overly confluent when treating with Chloramphenicol.

  • Use 3D Cell Culture Models: Three-dimensional cell culture models can sometimes provide a more physiologically relevant environment and may exhibit different sensitivities to drug toxicity compared to traditional 2D monolayers.

Q4: What are the key signaling pathways involved in Chloramphenicol-induced apoptosis?

A4: Chloramphenicol-induced mitochondrial stress can activate several signaling pathways that lead to apoptosis. Key pathways include the c-Jun N-terminal kinase (JNK) pathway and the PI3K/Akt pathway.[9] Activation of JNK and inhibition of the pro-survival PI3K/Akt pathway are critical events in the apoptotic process initiated by Chloramphenicol.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Chloramphenicol.

Problem Possible Cause Troubleshooting Steps
High background in MTT/XTT assays - Phenol red in the culture medium can interfere with absorbance readings.- High cell density leading to excessive formazan crystal formation.- Use phenol red-free medium for the assay.- Optimize cell seeding density to ensure linearity of the assay.
Inconsistent results in apoptosis assays (Annexin V/PI staining) - Suboptimal staining procedure.- Cell membrane damage during harvesting.- Ensure correct buffer concentrations and incubation times are used as per the protocol.- Use gentle cell harvesting techniques (e.g., using a cell scraper for adherent cells instead of harsh trypsinization).
No significant effect of Chloramphenicol observed - Incorrect drug concentration.- Cell line is resistant to Chloramphenicol.- Insufficient incubation time.- Verify the concentration of your Chloramphenicol stock solution.- Test a wider range of concentrations.- Increase the duration of exposure to the drug.
Difficulty in detecting phosphorylated proteins (e.g., p-JNK) by Western Blot - Phosphatase activity during sample preparation.- Low abundance of the phosphorylated protein.- Include phosphatase inhibitors in your lysis buffer.- Use a more sensitive ECL substrate for detection.- Consider immunoprecipitation to enrich for the protein of interest.[10]

Quantitative Data Summary

Table 1: IC50 Values of Chloramphenicol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Reference
V79Chinese Hamster Lung>300 (for 24-48h treatment)[11]
H1299Human Non-small Cell Lung CancerNon-toxic up to 100[1]
HepG2Human Hepatocellular CarcinomaNot specified, but toxicity observed[3]
KeratinocytesHuman Skin CellsDose-dependent inhibition of proliferation[4]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

Table 2: Protective Effects of Antioxidants against Chloramphenicol-Induced Toxicity

AntioxidantCell LineProtective EffectReference
N-acetylcysteine (NAC)Raji cells, Human lymphocytesBlocked DNA damage[6]
N-acetylcysteine (NAC)Human KeratinocytesAntagonized pro-apoptotic action[4]
MercaptoethylamineHuman hematopoietic progenitor cellsAmeliorated growth suppression[7]
Vitamin CMonkey kidney cellsAmeliorated apoptosis[7]
AstaxanthinHepG2Counteracted liver toxicity[3]
QuercetinHepG2Counteracted liver toxicity[3]

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Add varying concentrations of Chloramphenicol to the wells. Include a vehicle control (medium with the solvent used for Chloramphenicol).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]

Methodology:

  • Cell Treatment: Treat cells with Chloramphenicol as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_viability Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) cell_culture 1. Seed Cells in 96-well plate treatment 2. Treat with Chloramphenicol cell_culture->treatment incubation 3. Incubate for 24-72h treatment->incubation mtt_add 4a. Add MTT Reagent incubation->mtt_add harvest 4b. Harvest Cells incubation->harvest formazan 5a. Incubate (Formazan formation) mtt_add->formazan solubilize 6a. Solubilize Formazan formazan->solubilize read_viability 7a. Read Absorbance (570nm) solubilize->read_viability stain 5b. Stain with Annexin V/PI harvest->stain flow 6b. Analyze by Flow Cytometry stain->flow

Caption: Experimental workflow for assessing Chloramphenicol-induced toxicity.

signaling_pathway cluster_stress Cellular Stress cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome Chloramphenicol Chloramphenicol Mitochondria Mitochondrial Stress (Reduced ATP) Chloramphenicol->Mitochondria JNK JNK Activation Mitochondria->JNK PI3K_Akt PI3K/Akt Inhibition Mitochondria->PI3K_Akt Apoptosis Apoptosis JNK->Apoptosis pro-apoptotic PI3K_Akt->Apoptosis pro-survival (inhibited)

Caption: Chloramphenicol-induced apoptosis signaling pathway.

References

Issues with Bromamphenicol stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bromamphenicol in long-term experiments. Given the limited specific stability data available for this compound, this guidance heavily references data from its close analog, Chloramphenicol, to infer potential stability characteristics and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound powder is recommended to be stored at -20°C.[1][2][3] For solutions, it is advised to prepare them fresh as they are considered unstable.[2] If storage of a stock solution is necessary, it is best to store it at -80°C for up to one year.[3]

Q2: My this compound solution appears discolored/precipitated after storage. What could be the cause?

A2: Discoloration or precipitation of a this compound solution can be an indication of chemical degradation or physical instability. Several factors can contribute to this, including:

  • pH of the solvent: this compound's analog, Chloramphenicol, is known to be highly unstable in alkaline conditions (pH > 10).[4][5] It is plausible that this compound shares this susceptibility.

  • Temperature: Elevated temperatures can accelerate degradation.[5][6]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light.

  • Solvent Purity: Impurities in the solvent can react with this compound.

  • Improper Storage: Storing solutions at room temperature or 4°C for extended periods is not recommended.[2]

Q3: How can I assess the stability of my this compound solution during a long-term experiment?

A3: To monitor the stability of your this compound solution, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. These methods can help you quantify the amount of active this compound remaining and detect the appearance of degradation products over time. A stability-indicating HPLC method is the most robust approach.[7][8]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound are not well-documented in the available literature, we can infer potential degradation pathways from its analog, Chloramphenicol. The primary degradation product of Chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, formed through the hydrolysis of the amide bond.[7][9] It is highly probable that this compound undergoes a similar hydrolysis to yield a corresponding amine derivative. Other potential degradation pathways could involve oxidation of the alcohol groups.[10]

Troubleshooting Guide

Issue: Loss of this compound activity in a long-term cell culture experiment.

This guide provides a systematic approach to troubleshooting the loss of this compound activity.

start Start: Loss of this compound Activity Observed check_solution 1. Check this compound Solution (Appearance, Age, Storage) start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Solution is old or improperly stored re_run_short Re-run Short-Term Experiment with Fresh Solution prepare_fresh->re_run_short problem_solved Problem Solved re_run_short->problem_solved Activity Restored investigate_further Problem Persists: Investigate Other Factors re_run_short->investigate_further Activity Still Low check_culture 2. Review Experimental Conditions (pH, Temperature, Light Exposure) investigate_further->check_culture optimize_conditions Optimize Experimental Conditions (e.g., pH buffering, light protection) check_culture->optimize_conditions re_run_long Re-run Long-Term Experiment optimize_conditions->re_run_long re_run_long->problem_solved Activity Maintained analytical_validation 3. Analytical Validation (HPLC/UV-Vis of aged solution) re_run_long->analytical_validation Activity Still Declines degradation_confirmed Degradation Confirmed analytical_validation->degradation_confirmed Degradation Products Detected no_degradation No Degradation Detected analytical_validation->no_degradation No Significant Degradation consider_alternatives Consider Alternative Antibiotic or More Frequent Dosing degradation_confirmed->consider_alternatives other_factors Investigate Other Experimental Variables (e.g., cell line stability, other reagents) no_degradation->other_factors

Caption: Troubleshooting workflow for loss of this compound activity.

Quantitative Data Summary

The following tables summarize stability data for Chloramphenicol from forced degradation studies. This data can be used as a proxy to understand the potential stability profile of this compound under similar stress conditions.

Table 1: Degradation of Chloramphenicol under Different Stress Conditions

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic Hydrolysis1N HCl-23.75[5]
Acidic Hydrolysis5N HCl-69.3[11]
Alkaline Hydrolysis0.1N NaOH-100[5]
Thermal90°C4 hours24[5]
Neutral HydrolysisWater-77.3 (for Prednisolone Acetate)[11]
Oxidation35% H₂O₂2 hours at 80°C21.05 (for Prednisolone Acetate)[11]
PhotochemicalLight Exposure-100 (for Prednisolone Acetate)[11]

Note: Some data points in the table refer to other compounds from the same study to provide a broader context of degradation under those conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions. It is adapted from protocols used for Chloramphenicol and other pharmaceuticals.[5][12][13]

Objective: To identify the potential degradation pathways and the intrinsic stability of this compound.

Materials:

  • This compound powder

  • HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Water bath/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 80°C for 2 hours.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Heat at 80°C for 2 hours.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Heat at 80°C for 4 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 90°C for 4 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage degradation of this compound.

    • Identify and characterize any significant degradation products.

start Start: Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (HCl, Heat) stress_conditions->acid alkaline Alkaline Hydrolysis (NaOH, Heat) stress_conditions->alkaline neutral Neutral Hydrolysis (Water, Heat) stress_conditions->neutral oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Degradation (Heat) stress_conditions->thermal photo Photodegradation (Light) stress_conditions->photo sample_prep Sample Preparation (Cool, Neutralize, Dilute) acid->sample_prep alkaline->sample_prep neutral->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Identify Products) hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study of this compound.

Signaling Pathways and Degradation Mechanisms

The primary mechanism of action for this compound, similar to Chloramphenicol, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[14] While this is its therapeutic action, its chemical instability is governed by different pathways.

The most probable degradation pathway for this compound is hydrolysis of the amide bond, particularly under alkaline conditions. This is a well-documented pathway for Chloramphenicol.[5][9]

This compound This compound Hydrolysis Hydrolysis (e.g., Alkaline Conditions) This compound->Hydrolysis Degradation_Product Primary Degradation Product (Amine Derivative) Hydrolysis->Degradation_Product Loss_of_Activity Loss of Antibacterial Activity Degradation_Product->Loss_of_Activity

Caption: Postulated primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Bromamphenicol and Chloramphenicol Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the antibacterial potency of Bromamphenicol relative to the established antibiotic, Chloramphenicol, supported by available in vitro data.

This guide provides a comparative analysis of this compound and Chloramphenicol, two closely related antibiotics. The primary focus is to delineate their respective efficacies, drawing upon available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of amphenicol antibiotics.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been in clinical use for decades.[1] It functions by inhibiting bacterial protein synthesis, a critical process for bacterial growth and replication.[2] this compound is a synthetic derivative of Chloramphenicol, differing in the substitution of a dibromoacetyl group for the dichloroacetyl group in Chloramphenicol's structure. While both compounds share a similar mechanism of action, their antibacterial potencies exhibit notable differences.

Mechanism of Action

Both this compound and Chloramphenicol exert their bacteriostatic effects by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit and inhibit the peptidyl transferase enzyme.[2][3] This enzyme is crucial for the formation of peptide bonds between amino acids, the fundamental step in protein chain elongation. By blocking this step, both antibiotics effectively halt protein synthesis, thereby inhibiting bacterial growth.

The following diagram illustrates the shared mechanism of action of this compound and Chloramphenicol at the bacterial ribosome.

G Mechanism of Action of Amphenicols cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_Transferase_Center Contains 30S_subunit 30S Subunit Amphenicols This compound & Chloramphenicol Amphenicols->50S_subunit Binds to Amphenicols->Peptidyl_Transferase_Center Inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest Results in G Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End G Kirby-Bauer Disk Diffusion Test Workflow Start Start Prepare_Lawn Prepare a Confluent Lawn of Bacteria on a Mueller-Hinton Agar Plate Start->Prepare_Lawn Apply_Disks Apply Antibiotic-Impregnated Disks to the Agar Surface Prepare_Lawn->Apply_Disks Incubate Incubate at 35-37°C for 16-24 hours Apply_Disks->Incubate Measure_Zones Measure the Diameter of the Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on Standard Charts Measure_Zones->Interpret_Results End End Interpret_Results->End

References

Safety Operating Guide

Proper Disposal of Bromamphenicol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Bromamphenicol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle all chemical waste with care to minimize environmental impact. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

Spill Procedures: In the event of a spill, contain the material to prevent it from entering drains. For solid spills, gently sweep the material to avoid creating dust and place it in a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of non-hazardous pharmaceutical waste, including this compound, is incineration through a licensed waste management provider.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound, including expired or unused pure substance, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Segregate: Do not mix this compound waste with hazardous chemical waste, biohazardous waste, or general laboratory trash.[1] Use a designated waste container specifically for non-hazardous pharmaceutical waste.

Step 2: Waste Collection and Storage

  • Container: Collect all this compound waste in a clearly labeled, leak-proof container. The container should be compatible with the waste type (e.g., a rigid, sealable plastic container).

  • Labeling: The label should clearly state "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by a licensed waste disposal service.

Step 3: Arrange for Professional Disposal

  • Contact: Engage a certified hazardous and medical waste disposal company to collect and transport the waste.

  • Documentation: Ensure that you receive and retain all necessary documentation from the waste disposal company, including a certificate of destruction.

Data on Antibiotic Disposal Methods

While specific quantitative disposal limits for non-hazardous pharmaceuticals like this compound are not typically defined, the following table summarizes the effectiveness and appropriateness of common laboratory waste disposal methods for antibiotics.

Disposal MethodSuitability for this compoundEfficacy & Environmental Considerations
Incineration Highly Recommended Considered the most effective method for destroying active pharmaceutical ingredients, preventing their release into the environment.
Landfilling Not Recommended Poses a risk of leaching into soil and groundwater, contributing to environmental contamination and the development of antibiotic resistance.
Sewer/Drain Disposal Strictly Prohibited Wastewater treatment plants are generally not equipped to remove antibiotics completely, leading to their release into aquatic environments.
Autoclaving Not Recommended for Stock Solutions The heat stability of this compound is not well-documented for disposal purposes. Autoclaving is not a reliable method for the complete degradation of all antibiotics and should not be used for stock solutions. Stock antibiotic solutions are considered chemical waste and should be disposed of via incineration.[3]

Experimental Protocols Referenced

The procedures outlined in this document are based on established best practices for the management of laboratory chemical waste and non-hazardous pharmaceutical waste. These guidelines are derived from regulatory frameworks and safety protocols established by environmental protection agencies and occupational safety organizations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Bromamphenicol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal start This compound Waste Generated (Expired chemical, contaminated labware, solutions) waste_id Identify as Non-Hazardous Pharmaceutical Waste start->waste_id segregate Segregate from other waste streams (Hazardous, Biohazardous, General Trash) waste_id->segregate collect Collect in a designated, leak-proof container segregate->collect label_container Label container: 'Non-Hazardous Pharmaceutical Waste for Incineration' collect->label_container store Store in a secure, designated area label_container->store contact_vendor Contact licensed waste management vendor store->contact_vendor pickup Arrange for waste pickup contact_vendor->pickup incineration Waste transported for incineration pickup->incineration documentation Receive and file Certificate of Destruction incineration->documentation

This compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromamphenicol
Reactant of Route 2
Reactant of Route 2
Bromamphenicol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.